molecular formula C11H9NO3 B13598238 2-Hydroxy-2-(4-quinolyl)acetic Acid

2-Hydroxy-2-(4-quinolyl)acetic Acid

Katalognummer: B13598238
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: CLERFJBHXLGIEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(quinolin-4-yl)acetic acid is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-hydroxy-2-(quinolin-4-yl)acetic acid, can be achieved through various established protocols. Some of the conventional named reactions used for the synthesis of quinoline rings include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve different starting materials and reaction conditions, such as the use of aniline and glycerol in the Skraup synthesis or the condensation of ortho-substituted aniline with aldehydes or ketones in the Friedlander synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(quinolin-4-yl)acetic acid has a wide range of scientific research applications due to its biological and pharmacological activities. Some of the key applications include:

Wirkmechanismus

The mechanism of action of 2-hydroxy-2-(quinolin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some quinoline derivatives act as inhibitors of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, quinoline derivatives can interact with the NMDA receptor, influencing neurological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-hydroxy-2-(quinolin-4-yl)acetic acid include:

Uniqueness

What sets 2-hydroxy-2-(quinolin-4-yl)acetic acid apart from these similar compounds is its unique combination of a quinoline ring with a hydroxyacetic acid moiety. This structure allows it to participate in a broader range of chemical reactions and enhances its potential biological activities .

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-hydroxy-2-quinolin-4-ylacetic acid

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-6-12-9-4-2-1-3-7(8)9/h1-6,10,13H,(H,14,15)

InChI-Schlüssel

CLERFJBHXLGIEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.